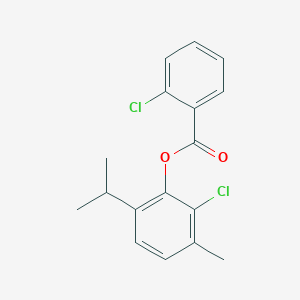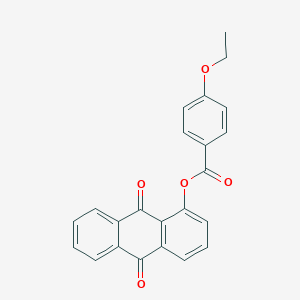![molecular formula C16H18NO2+ B289736 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)
1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium (MCTP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCTP is a pyridinium salt that is derived from the reaction of 2,4,6-trimethylpyridine and dimethyl carbonate. This compound has been studied extensively for its biochemical and physiological effects and its mechanism of action.
作用機序
The mechanism of action of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and regulation.
Biochemical and Physiological Effects:
1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has been shown to have a range of biochemical and physiological effects. It has been shown to have antitumor and antiviral activities, as well as anti-inflammatory and antioxidant properties. 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has also been shown to enhance plant growth and resistance to environmental stress.
実験室実験の利点と制限
One advantage of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium is its ease of synthesis and high yield. 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium is also relatively stable and can be easily handled in the laboratory. However, one limitation of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium is its limited solubility in water, which can make it difficult to use in certain experiments. 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium. One area of research is the development of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium-based drug delivery systems. Another area of research is the investigation of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium's potential use as a plant growth enhancer and stress resistance inducer. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium and its potential applications in material science.
合成法
The synthesis of 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium involves the reaction of 2,4,6-trimethylpyridine with dimethyl carbonate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as tetrabutylammonium iodide. The reaction proceeds smoothly at room temperature and produces 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium as a white crystalline solid. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
科学的研究の応用
1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has been shown to have antitumor and antiviral activities. It has also been studied for its potential use as a drug delivery system. In agriculture, 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has been evaluated for its ability to enhance plant growth and resistance to environmental stress. In material science, 1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium has been investigated for its potential use as a precursor for the synthesis of novel materials.
特性
分子式 |
C16H18NO2+ |
|---|---|
分子量 |
256.32 g/mol |
IUPAC名 |
methyl 2-(2,4,6-trimethylpyridin-1-ium-1-yl)benzoate |
InChI |
InChI=1S/C16H18NO2/c1-11-9-12(2)17(13(3)10-11)15-8-6-5-7-14(15)16(18)19-4/h5-10H,1-4H3/q+1 |
InChIキー |
QKCYKGARVKRZQX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2C(=O)OC)C |
正規SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)
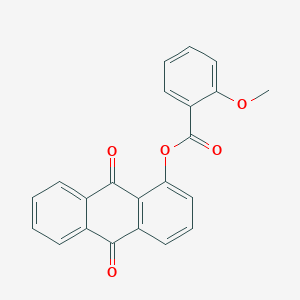
![Phenyl 2-{[(2-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B289666.png)

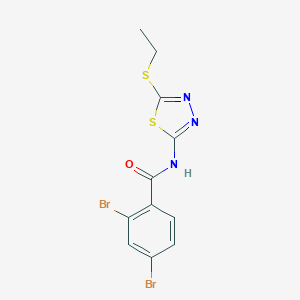
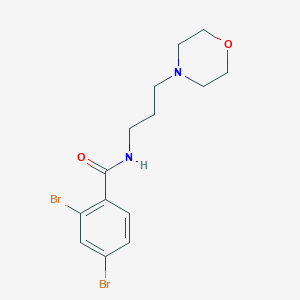
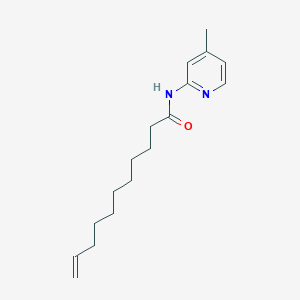

![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
